molecular formula C14H16Cl2O3 B13754328 Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate CAS No. 78573-87-2

Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate

Cat. No.: B13754328
CAS No.: 78573-87-2
M. Wt: 303.2 g/mol
InChI Key: OISOUGSAXDHZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate is a high-purity organic compound supplied for research and development purposes. This oxirane derivative, also known as a substituted glycidic acid ester, is characterized by its molecular formula of C14H16Cl2O3 and an average molecular mass of 303.179 Da . The compound features a defined stereocenter, which may be critical for its biological activity and interaction with target systems. Its structure integrates a 3,4-dichlorophenylpropyl chain attached to the oxirane-carboxylate core, a motif investigated for its potential bioactive properties. This compound is of significant interest in pharmaceutical and life science research, particularly in the investigation of metabolic diseases. Patented research indicates that related substituted oxiranecarboxylic acids demonstrate hypoglycemic (blood glucose-lowering) effects, suggesting a potential mechanism of action that may influence metabolic pathways . Researchers utilize this compound as a key intermediate to explore these mechanisms and develop novel therapeutic agents. The product is strictly for professional laboratory use. It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

CAS No.

78573-87-2

Molecular Formula

C14H16Cl2O3

Molecular Weight

303.2 g/mol

IUPAC Name

ethyl 2-[3-(3,4-dichlorophenyl)propyl]oxirane-2-carboxylate

InChI

InChI=1S/C14H16Cl2O3/c1-2-18-13(17)14(9-19-14)7-3-4-10-5-6-11(15)12(16)8-10/h5-6,8H,2-4,7,9H2,1H3

InChI Key

OISOUGSAXDHZEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CO1)CCCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of the α,β-Unsaturated Ester Precursor

  • The starting material is often a substituted malonic acid diester, such as 3-(3,4-dichlorophenyl)propylmalonic acid diethyl ester.

  • This diester undergoes condensation with formaldehyde (paraformaldehyde) in the presence of bases such as pyridine and catalytic amines like piperidine. This reaction introduces the methylene group at the α-position, forming the α,β-unsaturated ester (e.g., 5-(3,4-dichlorophenyl)-2-methylenevaleric acid ethyl ester).

  • Esterification steps may be employed if the acid form is initially obtained, using ethanol and acid catalysts such as p-toluenesulfonic acid to yield the ethyl ester.

  • The reaction conditions typically involve stirring at room temperature or mild heating, with solvents such as chloroform or toluene used for solubility and reaction control.

Epoxidation of the α,β-Unsaturated Ester

  • The key step is the epoxidation of the double bond in the α,β-unsaturated ester to form the oxirane ring.

  • Oxidizing agents used include peroxo compounds, with m-chloroperbenzoic acid (mCPBA) being the preferred reagent due to its efficacy and selectivity.

  • Alternative oxidants reported include hydrogen peroxide, peracetic acid, trifluoroperacetic acid, and 3,5-dinitroperbenzoic acid.

  • The reaction is typically carried out in inert solvents such as methylene chloride, chloroform, benzene, or toluene to maintain stability and solubility of reactants.

  • Temperature control is crucial; the reaction is conducted between 0°C and the solvent boiling point, with an optimal range of 20°C to 70°C to balance reaction rate and selectivity.

  • The oxidant is often added dropwise to a solution of the α,β-unsaturated ester, sometimes with buffering agents like disodium hydrogen phosphate to maintain pH and prevent side reactions.

  • After completion, the reaction mixture is quenched with water or ice-water, and the organic phase is separated, dried (e.g., over sodium sulfate), and concentrated to yield the epoxide as a viscous oil or crystalline solid.

Isolation and Purification

  • The crude epoxide product is often purified by extraction, washing, and drying steps.

  • Recrystallization from suitable solvents such as water or acetone can yield the compound in crystalline form, sometimes as hydrates.

  • Drying agents like phosphorus pentoxide or calcium chloride are used to remove water of crystallization and obtain the anhydrous compound.

  • In some cases, the epoxide acid or its salts are prepared by saponification or neutralization of the ester with sodium hydroxide or potassium hydroxide in ethanol or tetrahydrofuran, followed by acidification and extraction.

Representative Experimental Data and Yields

Step Conditions/Details Yield/Outcome
Condensation with formaldehyde 3-(3,4-dichlorophenyl)propylmalonic acid diethyl ester, paraformaldehyde, pyridine, piperidine, chloroform Formation of 5-(3,4-dichlorophenyl)-2-methylenevaleric acid ethyl ester (oil)
Epoxidation mCPBA in methylene chloride, 20–70°C, dropwise addition, buffered with disodium hydrogen phosphate Epoxide as viscous oil or crystalline solid; high purity obtained
Saponification NaOH in ethanol or THF, room temperature, 24 hours Conversion to acid or salt forms; isolated by extraction and recrystallization
Purification Extraction with diethyl ether, drying over sodium sulfate or calcium chloride, recrystallization Crystalline product with melting point >170°C after drying

These procedures yield the target compound with good purity and yields typically ranging from moderate to high, depending on the scale and exact conditions.

Summary of Key Points

  • The preparation of this compound relies on epoxidation of an α,β-unsaturated ester precursor.

  • The α,β-unsaturated ester is synthesized via condensation of malonic acid diesters with formaldehyde under basic catalysis.

  • Epoxidation is efficiently achieved using m-chloroperbenzoic acid in inert solvents at controlled temperatures.

  • Purification involves standard organic extraction and recrystallization techniques.

  • The methods are well-established, reproducible, and supported by detailed patent literature and experimental examples.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Compounds with 3,4-dichlorophenyl groups are prevalent in bioactive molecules. For example:

  • 10g (Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) and 10h (trifluoromethoxy-substituted analog) from demonstrate how substituents influence molecular weight and synthesis efficiency.
    • 10g : Yield = 87.0%, Molecular weight (ESI-MS) = 548.1 g/mol .
    • 10h : Yield = 88.7%, Molecular weight = 564.2 g/mol .

      The trifluoromethoxy group in 10h increases molecular weight by ~16 g/mol compared to 10g , reflecting the substitution’s impact on bulk and electronic properties.
Table 1: Substituent Comparisons
Compound Key Substituent Yield (%) Molecular Weight (g/mol)
10g 3,4-Dichlorophenyl 87.0 548.1
10h 3-Trifluoromethoxyphenyl 88.7 564.2
Target Compound* 3,4-Dichlorophenyl N/A ~317†

*Estimated molecular weight (C₁₄H₁₄Cl₂O₄) based on structural formula.

Pharmacological Analogues

  • SR140333 (): A piperidine-based G-protein-coupled receptor antagonist containing a 3,4-dichlorophenyl group. Its structure includes a benzyl-piperidine core, enabling selective receptor binding .

Agrochemical Comparisons

  • Imazalil (): A fungicide with a 2,4-dichlorophenyl group linked to an imidazole ring. The dichlorophenyl moiety enhances antifungal activity by interacting with fungal cytochrome P450 enzymes .
    • The target compound’s oxirane ring and ester group could alter its mechanism of action compared to imazalil’s heterocyclic core.

Key Structural Differentiators

  • Oxirane vs. Thiazole/Piperidine Cores : Unlike thiazole () or piperidine () analogs, the target compound’s oxirane ring may increase electrophilicity, facilitating nucleophilic attack by biological nucleophiles (e.g., cysteine residues).
  • Substituent Positioning : The 3,4-dichloro configuration on the phenyl ring is shared with 10g and SR140333, optimizing hydrophobic interactions in binding pockets. Trifluoromethoxy or tetrafluoroethoxy groups () introduce steric and electronic variations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via epoxidation of allyl esters or through nucleophilic substitution of oxirane precursors. Optimization involves varying catalysts (e.g., peracids for epoxidation), temperature (40–80°C), and solvent polarity (e.g., dichloromethane or ethanol). Reaction progress is monitored via TLC or HPLC to maximize yield and purity .

Q. How is the stereochemistry of the oxirane ring confirmed in this compound?

  • Methodology : Enantiomeric purity is determined using chiral HPLC or polarimetry. Absolute configuration is resolved via single-crystal X-ray diffraction (e.g., monoclinic system, space group P21/c), which provides bond angles and torsion angles critical for stereochemical assignment .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • 1H/13C NMR : Identifies substituents (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm, ethyl ester at δ 1.2–4.3 ppm).
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and epoxide (C-O-C at ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 345.04) .

Q. What are the primary reactivity patterns of the oxirane ring in this compound?

  • Methodology : The strained oxirane ring undergoes nucleophilic ring-opening with amines or thiols (e.g., producing diols or thioethers) and acid-catalyzed rearrangements. Reactivity is studied under varying pH and nucleophile concentrations, with products analyzed via GC-MS .

Advanced Research Questions

Q. How does the dichlorophenyl substituent influence electronic and steric effects in catalytic applications?

  • Methodology : Computational studies (DFT) model electron-withdrawing effects of Cl substituents, altering reaction kinetics. Experimental validation uses Hammett plots to correlate substituent position with reaction rates (e.g., Mitsunobu reactions show 13.7× rate enhancement vs. non-chlorinated analogs) .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodology :

  • Solvent Selection : High-polarity solvents (e.g., DMF) reduce byproducts in SN2 reactions.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) improve sustainability.
  • Process Analytical Technology (PAT) : In-line IR monitors intermediate stability .

Q. How does this compound interact with biological targets like enzymes or receptors?

  • Methodology :

  • Docking Simulations : Predict binding to G-protein-coupled receptors (e.g., homology modeling with SR142801 as a template).
  • In Vitro Assays : Measure IC50 values against kinases or antimicrobial targets (e.g., MIC ≤ 5 µg/mL against S. aureus) .

Q. What role does this compound play in material science applications?

  • Methodology : As a monomer in epoxy resins, its thermal stability is tested via TGA (decomposition >250°C). Dielectric properties are evaluated using impedance spectroscopy for use in insulating materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.